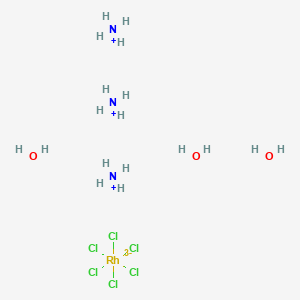

Ammonium hexachlororhodate(III) trihydrate

Description

Significance in Modern Inorganic Chemistry

The importance of ammonium (B1175870) hexachlororhodate(III) trihydrate in modern inorganic chemistry is multifaceted, primarily revolving around its role as a versatile precursor. It is a key starting material for the synthesis of other rhodium(III) complexes. nih.gov For instance, it can be used to prepare compounds like ammonium pentachloroaquarhodate(III) through partial hydrolysis in aqueous solutions. wikipedia.org

Its significance is also highlighted by its use in creating rhodium-based catalysts essential for various organic reactions. guidechem.comchemimpex.com The synthesis of many rhodium catalysts begins with a stable, well-defined rhodium source, and ammonium hexachlororhodate(III) serves this purpose effectively. The compound can be prepared by the slow evaporation of a solution containing rhodium trichloride (B1173362) and an excess of ammonium chloride. wikipedia.orgnih.gov This accessibility makes it a practical choice for researchers.

Furthermore, studies involving ammonium hexachlororhodate(III) and its derivatives contribute to the fundamental understanding of rhodium's coordination chemistry. The synthesis and characterization of various rhodium(III) chloroamines from this precursor, for example, provide insights into ligand substitution reactions and the stability of different coordination geometries. nih.gov

Table 1: Properties of Ammonium Hexachlororhodate(III) Trihydrate

| Property | Value |

|---|---|

| Chemical Formula | (NH₄)₃[RhCl₆]·3H₂O |

| Molecular Weight | 423.79 g/mol chemimpex.com |

| Appearance | Dark red crystalline powder guidechem.com |

| CAS Number | 81044-09-9 chemimpex.com |

| Solubility | Slightly soluble in water wikipedia.orgchemicalbook.com |

| Structure | Contains an octahedral [RhCl₆]³⁻ anion and ammonium cations chemicalbook.com |

Overview of Research Trajectories for Hexachlororhodate(III) Complexes

Research involving hexachlororhodate(III) complexes, including the ammonium salt, follows several key trajectories, with a significant focus on catalysis. Rhodium complexes are renowned for their catalytic prowess in a wide array of chemical transformations that are fundamental to both laboratory synthesis and industrial processes. nih.gov

One of the most prominent areas of research is hydroformylation , an industrial process that involves the addition of hydrogen and carbon monoxide to alkenes to produce aldehydes. nbinno.comnumberanalytics.com Rhodium-based catalysts are highly efficient for this reaction, often operating under mild conditions with high selectivity. alfachemic.com The development of new rhodium catalysts, often originating from precursors like hexachlororhodate(III) salts, aims to improve efficiency and sustainability, for instance, by enabling reactions in aqueous phases. nih.gov

Another major research direction is hydrogenation . Rhodium catalysts, famously including Wilkinson's catalyst, were among the first to be used for the homogeneous hydrogenation of olefins. nih.gov Research continues to explore new rhodium complexes for asymmetric hydrogenation, a critical method for synthesizing optically active compounds, particularly for the pharmaceutical industry. alfachemic.com

The field of materials science also utilizes hexachlororhodate(III) complexes. They serve as precursors for creating advanced materials such as thin films, coatings, and metallic nanoparticles. chemimpex.comthermofisher.com For example, ammonium hexachlororhodate(III) has been used as a precursor for the functionalization of multi-walled carbon nanotubes with rhodium nanoparticles. guidechem.comthermofisher.com

Finally, electrochemistry represents another active research front. The unique properties of rhodium complexes are being explored for applications in sensors and batteries to enhance performance and efficiency. chemimpex.com The study of complexes like trisodium (B8492382) hexachlororhodate also extends to applications in electroplating, where a protective rhodium layer is deposited on metal surfaces. guidechem.com

Properties

Molecular Formula |

Cl6H18N3O3Rh |

|---|---|

Molecular Weight |

423.8 g/mol |

IUPAC Name |

triazanium;hexachlororhodium(3-);trihydrate |

InChI |

InChI=1S/6ClH.3H3N.3H2O.Rh/h6*1H;3*1H3;3*1H2;/q;;;;;;;;;;;;+3/p-3 |

InChI Key |

SLWDJNKIZRQWJP-UHFFFAOYSA-K |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].O.O.O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Derivatization to Rhodium(III) Chloroamine Complexes

The reaction of ammonium (B1175870) hexachlororhodate(III) with various reagents can lead to the formation of a series of rhodium(III) chloroamine complexes, where one or more of the chloride ligands are replaced by ammonia (B1221849) or water molecules.

The aquapentachlororhodate(III) anion, [RhCl₅(H₂O)]²⁻, can be formed through the controlled hydrolysis of the hexachlororhodate(III) anion in an aqueous solution. whiterose.ac.uk This reaction involves the replacement of one chloride ligand by a water molecule.

The equilibrium for this reaction is sensitive to the chloride ion concentration and the acidity of the solution. In dilute aqueous solutions, the hydrolysis of (NH₄)₃[RhCl₆] can proceed to yield the ammonium salt of the aquapentachlororhodate(III) anion, (NH₄)₂[RhCl₅(H₂O)]. whiterose.ac.ukamericanelements.com To drive the equilibrium towards the formation of the aquated species, the reaction can be carried out in a solution with a lower concentration of chloride ions. The resulting ammonium aquapentachlororhodate(III) is a recognized chemical compound available from commercial suppliers. americanelements.comlab-chemicals.comechemi.com

| Starting Material | Product Anion | Reaction Type |

|---|---|---|

| Ammonium hexachlororhodate(III) | [RhCl₅(H₂O)]²⁻ | Hydrolysis/Aquation |

Ammonium hexachlororhodate(III) is a key starting material for the synthesis of tetraamminedichlororhodium(III) cations, specifically the trans isomer, [Rh(NH₃)₄Cl₂]⁺. A method for this preparation involves the direct reaction of (NH₄)₃[RhCl₆]·H₂O with ammonia.

A more refined procedure utilizes a catalytic amount of a reducing agent, such as a hydrazinium (B103819) salt, to facilitate the substitution of the chloride ligands with ammonia. In a typical synthesis, (NH₄)₃[RhCl₆]·H₂O is dissolved in water with additional ammonium chloride. The solution is boiled, and then a hydrazinium salt is added, followed by a controlled addition of ammonia. The reaction mixture is heated, leading to the formation of the desired trans-[Rh(NH₃)₄Cl₂]Cl as a crystalline product upon cooling. This method provides a high-yield route to this important rhodium(III) ammine complex.

Chemical Compound Index

| Compound Name | Chemical Formula |

|---|---|

| Ammonium hexachlororhodate(III) trihydrate | (NH₄)₃[RhCl₆]·3H₂O |

| Ammonium hexachlororhodate(III) monohydrate | (NH₄)₃[RhCl₆]·H₂O |

| Rhodium trichloride (B1173362) hydrate (B1144303) | RhCl₃·xH₂O |

| Ammonium chloride | NH₄Cl |

| Hydrochloric acid | HCl |

| Chlororhodic acid | H₃RhCl₆ |

| Aquapentachlororhodate(III) anion | [RhCl₅(H₂O)]²⁻ |

| Ammonium aquapentachlororhodate(III) | |

| Tetraamminedichlororhodium(III) cation | [Rh(NH₃)₄Cl₂]⁺ |

| trans-Dichlorotetraamminerhodium(III) chloride | trans-[Rh(NH₃)₄Cl₂]Cl |

| Hydrazinium salt | N₂H₅⁺ salt |

Role as a Synthetic Intermediate

Derivatization to Rhodium(III) Chloroamine Complexes

Formation of Pentaamminechlororhodium(III) Complexes

The synthesis of pentaamminechlororhodium(III) dichloride, [Rh(NH₃)₅Cl]Cl₂, from ammonium hexachlororhodate(III) is a foundational reaction in rhodium coordination chemistry. A common method involves the reaction of a rhodium(III) salt with ammonia water. In a typical procedure, the rhodium(III) salt is sealed in a glass tube with aqueous ammonia and heated. For instance, heating at 100°C for four days can yield crystals of hexaamminerhodium(III) chloride. google.com

Further transformation to the pentaamminechlororhodium(III) complex can be achieved. One approach involves the careful extraction of byproducts. For example, simultaneously formed species like dichlorotetraammine rhodium(III) chloride, [RhCl₂(NH₃)₄]Cl, can be removed by extraction with boiling 8M hydrochloric acid. The remaining solid is then dissolved in a minimal amount of hot water and allowed to cool for recrystallization, yielding pure chloropentaammine rhodium(III) chloride. google.com

Facial and Meridional Isomers in Triamminechlororhodium(III) Complexes

The synthesis of triamminechlororhodium(III) complexes, specifically facial (fac) and meridional (mer) isomers of [Rh(NH₃)₃Cl₃], highlights the principles of stereochemistry in octahedral complexes. The arrangement of the three ammine and three chloro ligands around the central rhodium ion leads to these distinct geometric isomers.

The fac isomer, where the three identical ligands occupy one face of the octahedron, can be prepared by heating fac-[Rh(NH₃)₃(NO₂)₃] with a 1:1 aqueous solution of hydrochloric acid for three hours. Upon cooling, a light-yellow powder of fac-[Rh(NH₃)₃Cl₃] can be isolated with a high yield of 91%. mdpi.com

The synthesis of the mer isomer, where the three identical ligands occupy a plane that bisects the octahedron, is more challenging. Direct deamination of [Rh(NH₃)₅Cl]Cl₂ to obtain mer-[Rh(NH₃)₃Cl₃] is not feasible due to the high stability of the pentaammine complex. mdpi.com The relative stability and synthetic accessibility of these isomers are influenced by factors such as the trans-effect of the ligands. mdpi.com The trans-effect of ammonia is low compared to chloride, which influences the substitution patterns in the formation of these complexes. mdpi.com

Table 1: Comparison of fac and mer Isomers

| Feature | facial (fac) Isomer | meridional (mer) Isomer |

|---|---|---|

| Ligand Arrangement | Three identical ligands occupy the vertices of one triangular face of the octahedron. | Three identical ligands lie in a plane that includes the central metal ion. |

| Symmetry | Possesses a C₃ axis of rotation. | Possesses a C₂ axis of rotation and a mirror plane. |

| Optical Activity | Optically inactive due to a plane of symmetry. doubtnut.com | Optically inactive due to a plane of symmetry. doubtnut.com |

Formation of Other Coordination Compounds via Ligand Exchange

Ammonium hexachlororhodate(III) serves as a precursor for a variety of coordination compounds through ligand exchange reactions. In these reactions, the chloride ligands in the [RhCl₆]³⁻ complex are substituted by other ligands.

For instance, the reaction of (NH₄)₃[RhCl₆]·H₂O with a mixture of ammonium chloride and ammonium acetate (B1210297) in hot water leads to the formation of ammonium pentachloroamminerhodate(III), (NH₄)₂[Rh(NH₃)Cl₅]. mdpi.com This reaction demonstrates the substitution of one chloride ligand with an ammine ligand.

The extent of ligand exchange can be controlled to produce different species. The formation of cis-[Rh(NH₃)₂Cl₄]⁻ and [Rh(NH₃)Cl₅]²⁻ can also be achieved through reactions of [RhCl₆]³⁻ with ammonia. mdpi.com The relatively high solubility of salts containing the cis-[Rh(NH₃)₂Cl₄]⁻ ion can make their isolation more complex compared to other rhodium(III) chloroamines. mdpi.com

Catalyst Precursor Preparation

Ammonium hexachlororhodate(III) is a valuable precursor for the preparation of various rhodium catalysts. These catalysts are often employed in organic synthesis, for example, in hydroformylation reactions. google.com The rhodium compound can be used in its solid form or, more conveniently, in solution. google.com

The preparation of rhodium(III) 2-ethylhexanoate (B8288628), a catalyst used in hydroformylation, can start from a rhodium(III) chloride solution, which itself can be derived from ammonium hexachlororhodate(III). google.com The synthesis involves heating a mixture of the rhodium precursor with sodium 2-ethylhexanoate. After cooling, the rhodium(III) 2-ethylhexanoate is extracted. google.com

Furthermore, ammonium hexachlororhodate(III) can be a starting material for organometallic rhodium catalysts. For example, the synthesis of the pentamethylcyclopentadienyl rhodium dichloride dimer, [Cp*RhCl₂]₂, a widely used catalyst for C-H bond activation, can be achieved by reacting rhodium trichloride trihydrate (obtainable from the ammonium salt) with pentamethylcyclopentadiene in hot methanol (B129727). blogspot.com

Structural Elucidation and Crystallographic Analysis

Advanced X-ray Diffraction Studies

X-ray diffraction is the definitive technique for determining the atomic-level structure of crystalline materials. Studies on ammonium (B1175870) hexachlororhodate(III) and its hydrated forms have provided a clear picture of its solid-state architecture.

At the heart of the compound's structure lies the complex anion, hexachlororhodate(III), [RhCl₆]³⁻. X-ray diffraction studies have unequivocally confirmed that the rhodium(III) center is coordinated by six chloride ligands in an octahedral geometry. znaturforsch.comcam.ac.uk This arrangement is typical for rhodium(III) complexes and is characterized by the rhodium atom at the center of the octahedron and the six chlorine atoms located at the vertices. The [RhCl₆]³⁻ anion is a discrete and stable entity within the crystal lattice. cam.ac.uk

Table 1: Rhodium-Chlorine Bond Lengths and Chloride-Rhodium-Chloride Bond Angles (Note: Specific experimental values for the trihydrate were not available in the reviewed literature. The table below is representative of an ideal octahedral geometry.)

| Parameter | Value |

|---|---|

| Rh-Cl Bond Length (Å) | Data not available |

| cis-Cl-Rh-Cl Bond Angle (°) | ~90 |

Table 2: Crystallographic Data for Ammonium Hexachlororhodate(III) Monohydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (pm) | 1219.3 |

| b (pm) | 700.7 |

| c (pm) | 1416.7 |

The presence of water molecules, as indicated by the term "trihydrate," plays a crucial role in the crystal structure. These water molecules are not merely occupying voids but are integral to the lattice, primarily through their involvement in the hydrogen bonding network. The degree of hydration can influence the crystal system, space group, and lattice parameters. While detailed structural data for the trihydrate is scarce, the study of the monohydrate reveals that the water molecules are key in linking the ionic components of the structure. znaturforsch.com The transition between different hydrated forms would involve a rearrangement of the crystal packing to accommodate the varying number of water molecules.

Hydrogen Bonding Networks

Hydrogen bonds are directional, non-covalent interactions that are critical in determining the crystal structures of many hydrated salts. In ammonium hexachlororhodate(III) trihydrate, the ammonium cations and the water molecules act as hydrogen bond donors, while the chloride ligands of the [RhCl₆]³⁻ anion and the oxygen atoms of the water molecules can act as hydrogen bond acceptors.

Table 3: Hydrogen Bonding Parameters (Note: Specific experimental distances and angles for the trihydrate were not available in the reviewed literature. The table indicates the types of interactions present.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···Cl | Data not available | Data not available | Data not available | Data not available |

| N-H···O | Data not available | Data not available | Data not available | Data not available |

Influence of Counter-Cations on Hydrogen Bonding

The nature of the counter-cation plays a crucial role in dictating the hydrogen-bonding network within the crystal lattice of hexachlorometallate salts. In the case of ammonium hexachlororhodate(III) hydrates, the ammonium cation (NH₄⁺) is a particularly effective hydrogen-bond donor. Its tetrahedral geometry and positive charge allow it to form multiple hydrogen bonds with surrounding chloride ligands of the [RhCl₆]³⁻ anion and the oxygen atoms of the water molecules.

This extensive hydrogen bonding is a key factor in the stability of the crystal structure. The N-H···Cl and N-H···O interactions create a robust network that links the anionic and cationic components, as well as the water molecules, into a cohesive whole.

The influence of the ammonium cation can be contrasted with that of simple alkali metal cations (e.g., K⁺, Rb⁺, Cs⁺) which are also common in hexachlorometallate structures. While these monocations also participate in electrostatic interactions, they lack the hydrogen-bond donating capability of the ammonium ion. Consequently, the hydrogen-bonding patterns in their corresponding hydrated salts are primarily dictated by the interactions of water molecules with the chloride ligands and the cation. The presence of the ammonium ion introduces a more complex and directional set of hydrogen bonds, which can lead to different packing arrangements and potentially different crystalline phases.

Studies on related systems, such as ammonium salts of molybdenum chloride clusters, have also highlighted the significance of charge-assisted hydrogen bonding involving ammonium cations in defining the crystal structures of solvated ionic compounds.

Polymorphism and Crystallization Conditions

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and solid-state chemistry. While specific studies detailing the polymorphism of this compound are not prevalent in the reviewed literature, the existence of different hydrated forms (e.g., the monohydrate) suggests that the crystallization conditions can influence the resulting structure.

The formation of a specific hydrate (B1144303) (mono-, tri-, or other) is dependent on factors such as the temperature of crystallization, the concentration of the solution, and the presence of other ions. For instance, the synthesis of the related ammonium hexachlorostannate, (NH₄)₂SnCl₆, has been shown to yield both cubic and orthorhombic polymorphs depending on the preparation method (crystallization from solution versus gas-phase deposition). This demonstrates that for similar complex ammonium halides, polymorphism is a distinct possibility.

Spectroscopic Characterization of Rhodium Iii Hexachloro Complexes

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the fundamental vibrational modes of the hexachlororhodate(III) anion and understanding the intermolecular forces, such as hydrogen bonding, present in the crystal lattice.

The [RhCl₆]³⁻ anion possesses an octahedral (Oₕ) symmetry. Based on group theory, an octahedral MX₆ molecule has 15 vibrational normal modes. These modes are distributed among the following irreducible representations: A₁g(Raman) + E_g(Raman) + T₁u(IR) + T₂g(Raman) + T₂u(inactive).

Therefore, three Raman active peaks and one IR active peak are predicted for the [RhCl₆]³⁻ anion. The observed frequencies for these modes in various hexachlororhodate salts are summarized in the table below. The symmetric stretch (ν₁, A₁g) is typically the most intense and polarized band in the Raman spectrum, while the asymmetric stretch (ν₃, T₁u) gives rise to a strong absorption in the infrared spectrum.

Table 1: Vibrational Modes of the [RhCl₆]³⁻ Anion This is an interactive table. Click on the headers to sort.

| Vibrational Mode | Symmetry | Spectroscopic Activity | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|---|

| ν₁ | A₁g | Raman (polarized) | ~345 | Symmetric Rh-Cl stretch |

| ν₂ | E_g | Raman (depolarized) | ~285 | Asymmetric Rh-Cl stretch |

| ν₃ | T₁u | Infrared | ~320 | Asymmetric Rh-Cl stretch |

| ν₄ | T₁u | Infrared | ~190 | Cl-Rh-Cl bend |

| ν₅ | T₂g | Raman (depolarized) | ~175 | Cl-Rh-Cl bend |

| ν₆ | T₂u | Inactive | - | Cl-Rh-Cl bend |

In ammonium (B1175870) hexachlororhodate(III) trihydrate, the ammonium (NH₄⁺) cations and water (H₂O) molecules of hydration form hydrogen bonds with the chloride ligands of the [RhCl₆]³⁻ anion. researchgate.netmdpi.com These interactions, specifically N-H···Cl and O-H···Cl bonds, cause noticeable shifts in the vibrational frequencies of the N-H and O-H oscillators. e-bookshelf.de

The presence of hydrogen bonding typically weakens the N-H bond, leading to a shift of the N-H stretching frequencies to lower wavenumbers (a red shift) compared to a "free" ammonium ion. e-bookshelf.de For instance, studies on ammonium chloride have identified characteristic vibrational modes for the NH₄⁺ ion, which serve as a reference. walshmedicalmedia.com In the context of ammonium hexachlororhodate(III) trihydrate, the N-H stretching vibrations are observed in the region of 3000-3300 cm⁻¹, while N-H bending modes appear around 1400-1500 cm⁻¹. The precise positions and splitting of these bands are sensitive to the strength and geometry of the hydrogen-bonding network within the crystal lattice. researchgate.netnih.gov Similarly, the O-H stretching and bending vibrations of the water molecules are also shifted, providing evidence of their participation in the hydrogen-bonding scheme.

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the d-orbitals of the rhodium(III) center. libretexts.org These transitions are characteristic of the d⁶ electronic configuration of Rh(III) in an octahedral ligand field and are sensitive to the nature of the coordinating ligands. libretexts.org

Rhodium(III) is a d⁶ metal ion. In a strong octahedral ligand field, such as that created by six chloride ligands, the electrons adopt a low-spin configuration (t₂g⁶). The ground electronic state for a low-spin d⁶ ion in an octahedral field is ¹A₁g. hhrc.ac.in Electronic transitions from this ground state to excited states are governed by selection rules. The two lowest-energy spin-allowed transitions are to the ¹T₁g and ¹T₂g excited states. libretexts.orglibretexts.org

These transitions are observed as two distinct absorption bands in the UV-Vis spectrum of the [RhCl₆]³⁻ complex. nih.gov

¹A₁g → ¹T₁g: This is the lowest energy d-d transition.

¹A₁g → ¹T₂g: This transition occurs at a higher energy.

These d-d transitions are formally Laporte-forbidden (g → g), resulting in relatively low molar absorptivity values (ε < 100 M⁻¹cm⁻¹). libretexts.org

The energies of the d-d electronic transitions are directly related to the ligand field splitting parameter (Δo, also known as 10Dq) and the Racah interelectronic repulsion parameter (B). numberanalytics.comelsevierpure.com By analyzing the positions of the absorption maxima (λ_max) for the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions, these parameters can be calculated for the [RhCl₆]³⁻ anion.

The chloride ion (Cl⁻) is considered a relatively weak-field ligand, resulting in a smaller Δo value compared to ligands like ammonia (B1221849) or water. This places it on the lower end of the spectrochemical series for Rh(III).

Table 2: Electronic Absorption Data and Ligand Field Parameters for [RhCl₆]³⁻ This is an interactive table. Click on the headers to sort.

| Transition | λ_max (nm) | Wavenumber (cm⁻¹) | Ligand Field Parameter | Value (cm⁻¹) |

|---|---|---|---|---|

| ¹A₁g → ¹T₁g | ~512 | ~19,500 | Δo | ~20,500 |

| ¹A₁g → ¹T₂g | ~405 | ~24,700 | B | ~350 |

Note: The exact values can vary slightly depending on the cation and solvent.

When dissolved in aqueous solutions with low chloride ion concentrations, the [RhCl₆]³⁻ anion can undergo successive aquation reactions, where chloride ligands are replaced by water molecules. acs.org UV-Vis spectroscopy is a powerful technique for monitoring this change in speciation. nih.govnih.gov

The stepwise replacement of Cl⁻ by H₂O ligands leads to the formation of a series of chloroaqua complexes: [RhCl₆]³⁻ ⇌ [RhCl₅(H₂O)]²⁻ ⇌ [RhCl₄(H₂O)₂]⁻ ⇌ ...

Each of these species has a distinct UV-Vis spectrum. Since water is a stronger field ligand than chloride, the replacement of Cl⁻ with H₂O causes a hypsochromic (blue) shift in the d-d absorption bands, moving them to shorter wavelengths (higher energy). nih.gov Studies have shown that in hydrochloric acid solutions, the dominant species varies with the acid concentration. For example, species such as [RhCl₄(H₂O)₂]⁻ and [RhCl₅(H₂O)]²⁻ are observed in HCl concentrations between 2 and 9 M, while other complexes may form at lower concentrations. nih.govresearchgate.net By analyzing the changes in the absorption spectra as a function of chloride concentration, the relative populations of each species in solution can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei. In the context of rhodium chemistry, NMR provides invaluable insights into the structure, bonding, and dynamic behavior of complexes in solution and the solid state. researchgate.netnih.gov The rhodium-103 (¹⁰³Rh) nucleus, with a natural abundance of 100% and a spin of 1/2, is a direct probe of the metal center's electronic environment. researchgate.nethuji.ac.il However, its very low gyromagnetic ratio and consequently low NMR sensitivity present significant experimental challenges. researchgate.netnih.gov

¹⁰³Rh NMR for Speciation and Chemical Shift Analysis

The chemical shift of the ¹⁰³Rh nucleus spans a vast range of over 12,000 ppm, making it exceptionally sensitive to changes in the coordination sphere, oxidation state, and solvent environment. huji.ac.il This sensitivity is a double-edged sword; while it allows for the differentiation of closely related species, it also necessitates careful control of experimental conditions.

Table 1: Speciation of Rhodium(III) Chloro-Aquo Complexes and their ¹⁰³Rh Chemical Shifts

| Species | Formula | ¹⁰³Rh Chemical Shift (ppm) |

| Hexaaquorhodium(III) | [Rh(H₂O)₆]³⁺ | ~8000 |

| Pentachlororhodate(III) | [RhCl₅(H₂O)]²⁻ | Not explicitly found |

| Hexachlororhodate(III) | [RhCl₆]³⁻ | Not explicitly found |

Note: The chemical shift values are approximate and can vary with concentration, counter-ion, and solvent. The value for [RhCl₆]³⁻, the anion in ammonium hexachlororhodate(III), is expected to be at the most shielded end of the chloro-aquo series. Further research is required to establish a definitive value.

The significant changes in chemical shift upon ligand substitution underscore the utility of ¹⁰³Rh NMR in speciation studies. The position of the resonance can be correlated with the number and nature of the ligands directly coordinated to the rhodium center.

Investigation of Isotope Effects (³⁵Cl/³⁷Cl) on NMR Resonances

The presence of two stable isotopes of chlorine, ³⁵Cl (76% natural abundance) and ³⁷Cl (24% natural abundance), can theoretically induce a small but measurable isotope effect on the ¹⁰³Rh NMR chemical shift. researchgate.net This effect arises from the slight differences in the vibrational energy levels of the Rh-Cl bond for the two isotopes, which in turn marginally alters the average electronic shielding at the rhodium nucleus.

For a hexachlororhodate(III) anion, [RhCl₆]³⁻, the presence of multiple chlorine atoms leads to a statistical distribution of isotopologues (e.g., [Rh(³⁵Cl)₆]³⁻, [Rh(³⁵Cl)₅(³⁷Cl)]³⁻, etc.). This distribution would be expected to manifest as a complex multiplet or a broadened singlet in the ¹⁰³Rh NMR spectrum, with the resolution depending on the magnitude of the isotope shift and the spectrometer's capabilities.

While the one-bond chlorine isotope effect on ¹³C NMR is a known phenomenon used for spectral assignment, direct experimental observation and quantification of the ³⁵Cl/³⁷Cl isotope effect on the ¹⁰³Rh resonance of [RhCl₆]³⁻ have not been reported in the surveyed literature. researchgate.net However, the theoretical basis suggests that for high-resolution spectra, this effect could provide a unique fingerprint for chlorine-containing rhodium complexes.

Multi-Nuclear NMR for Ligand Characterization in Derived Complexes

The substitution of chloride ligands in the [RhCl₆]³⁻ anion with other donor ligands, such as phosphines, opens up a rich area for multi-nuclear NMR studies. The characterization of these derivative complexes often relies on a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy, in addition to ¹⁰³Rh NMR.

Phosphine (B1218219) ligands (PR₃) are particularly common in rhodium chemistry, and ³¹P NMR is a powerful tool for studying the resulting complexes. The ³¹P chemical shift and the one-bond rhodium-phosphorus coupling constant (¹J(Rh-P)) are highly informative about the stereochemistry and electronic properties of the complex.

For example, in facial (fac) and meridional (mer) isomers of RhCl₃(PR₃)₃, the ³¹P NMR spectra are distinct. The fac isomer, with C₃ᵥ symmetry, would show a single ³¹P resonance, a doublet due to coupling to ¹⁰³Rh. The mer isomer, with C₂ᵥ symmetry, would exhibit two ³¹P resonances in a 2:1 intensity ratio, both appearing as doublets.

Table 2: Representative ³¹P NMR Data for Rhodium(III)-Phosphine Complexes

| Complex Type | Isomer | Typical ³¹P Chemical Shift (ppm) | Typical ¹J(Rh-P) (Hz) |

| RhCl₃(PR₃)₃ | fac | Varies with phosphine | 90-120 |

| RhCl₃(PR₃)₃ | mer | Two resonances, varies | 90-150 |

| [RhCl₂(PR₃)₄]⁺ | trans | Varies with phosphine | ~100 |

Note: The chemical shifts and coupling constants are highly dependent on the specific phosphine ligand and the solvent used.

The magnitude of ¹J(Rh-P) is influenced by factors such as the trans influence of the ligand opposite to the phosphorus atom. nih.gov A strongly trans-influencing ligand will weaken the Rh-P bond and typically result in a smaller ¹J(Rh-P) value. This relationship allows for detailed structural assignments in complex rhodium coordination compounds.

Furthermore, ¹H and ¹³C NMR are essential for characterizing the organic moieties of the ligands, providing a complete structural picture of the derived complexes. For the ammonium cation in the parent compound, ¹H NMR would be expected to show a triplet due to coupling with the ¹⁴N nucleus (spin 1), and for the small natural abundance of ¹⁵N (spin 1/2), a doublet would be observed.

Electronic Structure and Theoretical Investigations

Computational Quantum Chemistry (DFT) Studies

DFT has become a standard tool for investigating the properties of transition metal complexes, offering a balance between computational cost and accuracy. For the [RhCl₆]³⁻ anion, DFT studies, often incorporating relativistic effects due to the heavy rhodium atom, are crucial for understanding its molecular orbitals, electronic transitions, and the nature of the rhodium-chlorine bonds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. In the [RhCl₆]³⁻ complex, the ground state is a ¹A₁g state. The HOMO and LUMO are primarily composed of rhodium 4d and chlorine 3p atomic orbitals.

Theoretical calculations show that the highest occupied orbitals are of the t₂g type, resulting from the non-bonding combination of Rhodium 4d orbitals (dxy, dxz, dyz) with ligand p-orbitals. The LUMO is of the e_g* type, which is an anti-bonding orbital formed from the Rhodium 4d orbitals (dx²-y², dz²) and ligand p-orbitals. The energy difference between the HOMO and LUMO levels is a key parameter that relates to the electronic stability and reactivity of the complex.

Table 1: Composition of Frontier Molecular Orbitals for [RhCl₆]³⁻ from DFT Calculations This table presents a representative analysis of the molecular orbital composition.

| Molecular Orbital | Energy (eV) | Primary Rhodium Contribution | Primary Chlorine Contribution | Character |

|---|---|---|---|---|

| LUMO (e_g*) | -1.85 | 4d (dx²-y², dz²) | 3p | σ-antibonding |

| HOMO (t₂g) | -4.20 | 4d (dxy, dxz, dyz) | 3p | π-non-bonding |

| HOMO-1 (t₁g) | -4.35 | - | 3p | π-non-bonding |

| HOMO-2 (t₁u) | -4.50 | - | 3p | π-bonding |

The electronic absorption spectrum of [RhCl₆]³⁻ is characterized by both weak d-d transitions and intense ligand-to-metal charge transfer (LMCT) bands. Time-dependent DFT (TD-DFT) is a powerful method for calculating the energies and intensities of these electronic transitions.

The calculations for [RhCl₆]³⁻ reveal several key transitions. The low-energy, spin-forbidden d-d transitions (from the t₂g orbitals to the e_g* orbitals) are often difficult to observe experimentally but can be predicted theoretically. At higher energies, spin-allowed LMCT transitions dominate the spectrum, occurring from chlorine-based orbitals to the empty rhodium t₂g and e_g* orbitals. Relativistic effects, particularly spin-orbit coupling, are important for accurately predicting the positions and splitting of these absorption bands.

Table 2: Theoretical vs. Experimental Electronic Transition Energies (in eV) for [RhCl₆]³⁻ This table compares theoretically calculated transition energies with experimental data.

| Transition Type | Assignment | Calculated Energy (eV) | Experimental Energy (eV) |

|---|---|---|---|

| d-d (spin-forbidden) | ¹A₁g → ³T₁g | 2.15 | 2.05 |

| d-d (spin-forbidden) | ¹A₁g → ³T₂g | 2.48 | 2.39 |

| d-d (spin-allowed) | ¹A₁g → ¹T₁g | 2.70 | 2.61 |

| d-d (spin-allowed) | ¹A₁g → ¹T₂g | 3.25 | 3.14 |

| LMCT | Cl(π) → Rh(4d, t₂g) | 4.51 | 4.43 |

| LMCT | Cl(σ) → Rh(4d, e_g*) | 5.62 | 5.58 |

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding by transforming the calculated molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds, lone pairs). This analysis can quantify the charge distribution and the nature of the Rh-Cl bonds. For [RhCl₆]³⁻, NBO analysis would typically show a significant ionic character in the Rh-Cl bonds, with a large positive charge on the rhodium center and negative charges on the chlorine ligands.

Energy Decomposition Analysis (EDA) is another powerful tool that partitions the total interaction energy between fragments—in this case, the Rh³⁺ ion and the [Cl₆]⁶⁻ ligand cage—into physically meaningful components. These components typically include:

Pauli Repulsion (ΔE_Pauli): The strong, short-range repulsion between the electron clouds of the fragments.

Electrostatic Interaction (ΔE_elstat): The classical electrostatic attraction between the positively charged metal ion and the negatively charged ligands.

Orbital Interaction (ΔE_orb): The energy gain from the mixing of occupied and virtual orbitals between the fragments, which represents the covalent character of the bond.

For the [RhCl₆]³⁻ anion, EDA reveals that the bonding is dominated by strong electrostatic attraction, but that orbital interactions (covalency) also play a substantial role in stabilizing the complex.

Table 3: Energy Decomposition Analysis for the [RhCl₆]³⁻ Complex Data adapted from theoretical studies on Rh(III) hexahalides. Values are in kcal/mol.

| Energy Component | Value (kcal/mol) | Percentage of Attraction |

|---|---|---|

| Total Interaction Energy (ΔE_int) | -650.5 | - |

| Pauli Repulsion (ΔE_Pauli) | +855.0 | - |

| Total Attractive Interaction | -1505.5 | 100% |

| Electrostatic Interaction (ΔE_elstat) | -1190.4 | 79.1% |

| Orbital Interaction (ΔE_orb) | -315.1 | 20.9% |

Molecular Dynamics (MD) Simulations

While quantum chemistry provides a static picture of the electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of the compound in a solvent, such as water. These simulations model the movement of atoms and molecules over time, providing insights into solvation structures and dynamics.

For the ammonium (B1175870) hexachlororhodate(III) trihydrate salt dissolved in water, MD simulations can be used to investigate the hydration structure around the [RhCl₆]³⁻ anion. The simulations track the positions of water molecules relative to the anion, allowing for the calculation of radial distribution functions (RDFs). The RDFs show the probability of finding a water molecule at a certain distance from the anion.

While specific MD studies on the [RhCl₆]³⁻ anion are not widely published, analogies can be drawn from simulations of other large, highly charged anions like [UCl₆]ⁿ⁻ and hydrated cations like [Rh(H₂O)₆]³⁺. It is expected that the [RhCl₆]³⁻ anion would be surrounded by distinct hydration shells. Water molecules in the first hydration shell would likely form hydrogen bonds with the chloride ligands, with the water hydrogen atoms oriented towards the negatively charged chlorines. The trivalent negative charge of the anion would lead to a well-ordered and relatively stable first hydration shell.

MD simulations can also elucidate the dynamics of the solvation process. Key dynamic properties include the residence time of water molecules within the hydration shells and the reorientational dynamics of the anion itself.

The residence time describes the average time a water molecule spends in the first hydration shell before exchanging with a molecule from the bulk solvent. Given the strong electrostatic interaction between the trivalent anion and surrounding water molecules, a relatively long residence time would be expected compared to monovalent anions. Studies on the analogous Rh(III) aqua ion show that it has one of the largest residence times for water molecules in its first hydration shell, indicating the strong ordering effect of the Rh(III) center. A similar, albeit likely weaker, effect would be anticipated for the hydration shell around the [RhCl₆]³⁻ anion. The simulations would also describe the rotational motion of the octahedral anion, which is influenced by its interactions with the surrounding solvent molecules.

Magnetic Properties and Spin States

The magnetic properties of a transition metal complex are dictated by the electron configuration of the central metal ion. In the case of ammonium hexachlororhodate(III) trihydrate, the central metal is rhodium in the +3 oxidation state (Rh(III)). The rhodium cation is surrounded by six chloride ligands in an octahedral geometry, forming the [RhCl₆]³⁻ complex anion.

Rhodium is a second-row transition metal, and its neutral atom has an electron configuration of [Kr] 4d⁸ 5s¹. The Rh(III) ion therefore has a d⁶ electron configuration. In an octahedral ligand field, the five degenerate d-orbitals split into two sets of different energy levels: the lower-energy t₂g orbitals (dxy, dyz, dxz) and the higher-energy eg orbitals (dx²-y², dz²).

For a d⁶ ion, there are two possible ways for the six d-electrons to occupy these orbitals:

High-Spin Configuration: The electrons occupy the orbitals to maximize the total electron spin, following Hund's rule. This results in four electrons in the t₂g orbitals and two electrons in the eg orbitals (t₂g⁴eg²), leading to four unpaired electrons. Complexes with this configuration are paramagnetic. libretexts.org

Low-Spin Configuration: The electrons first fill the lower-energy t₂g orbitals before pairing up, due to a large energy gap (crystal field splitting energy, Δo) between the t₂g and eg levels. This results in all six electrons occupying the t₂g orbitals (t₂g⁶eg⁰), leaving no unpaired electrons. nih.gov Complexes with this configuration are diamagnetic. libretexts.orgnih.gov

The factor that determines whether a d⁶ complex is high-spin or low-spin is the comparison between the crystal field splitting energy (Δo) and the spin-pairing energy (P). While chloride (Cl⁻) is considered a weak-field ligand that typically results in a small Δo and high-spin complexes for first-row transition metals, this is not the case for second and third-row metals like rhodium. rowansci.com For 4d and 5d metals, the Δo is significantly larger than for their 3d counterparts. This large splitting energy for Rh(III) forces the electrons to pair in the lower-energy t₂g orbitals, resulting in a low-spin t₂g⁶ configuration.

The low-spin t₂g⁶ electron configuration of the [RhCl₆]³⁻ anion in this compound means that all its d-electrons are paired. nih.gov Molecules that contain no unpaired electrons are diamagnetic. libretexts.org Diamagnetic substances are characterized by a slight repulsion from an external magnetic field. libretexts.orgdalalinstitute.com This behavior is a consequence of the paired electrons, where the magnetic moment produced by one electron's spin is cancelled out by the opposing spin of the other. dalalinstitute.com

Theoretical and experimental studies on various Rh(III) coordination compounds confirm that they are characteristically diamagnetic, consistent with a stable 18-electron configuration and a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The diamagnetism of the hexachlororhodate(III) anion is a direct result of its low-spin d⁶ configuration in an octahedral field.

| Property | Low-Spin d⁶ | High-Spin d⁶ |

|---|---|---|

| Electron Configuration | t₂g⁶eg⁰ | t₂g⁴eg² |

| Number of Unpaired Electrons | 0 | 4 |

| Magnetic Behavior | Diamagnetic | Paramagnetic |

| Condition | Δo > P | Δo < P |

| Example Ion | Rh(III), Co(III), Fe(II) (with strong-field ligands) | Fe(II) (with weak-field ligands) |

Spin crossover (SCO) is a phenomenon in which a metal complex can be induced to switch between its high-spin (HS) and low-spin (LS) states. mdpi.com This transition can be triggered by external stimuli such as changes in temperature, pressure, or by light irradiation. mdpi.comyoutube.com This property is a form of molecular bistability and is of great interest for applications in data storage and molecular sensors. mdpi.comyoutube.com

Spin crossover is most commonly observed in first-row transition metal complexes with d⁴ to d⁷ electron configurations. mdpi.com For these complexes, the crystal field splitting energy (Δo) and the spin-pairing energy (P) are often of a similar magnitude. This delicate energy balance allows the spin state to be switched with a relatively small energy input.

For second and third-row transition metals like rhodium, the crystal field splitting energy (Δo) is inherently much larger. This large energy gap strongly favors the low-spin state, making spin crossover extremely rare for Rh(III) complexes. The energy required to promote two electrons to the high-energy eg orbitals is prohibitively high, effectively locking the complex in its diamagnetic, low-spin configuration.

Reaction Mechanisms and Coordination Dynamics

Aqueous Solution Chemistry

In aqueous solution, the hexachlororhodate(III) anion, [RhCl₆]³⁻, is not static. It participates in a series of dynamic equilibria involving the stepwise replacement of chloride ligands by water molecules. This process, known as hydrolysis or aquation, leads to a mixture of chloro-aqua species in solution. wikipedia.org The composition of this mixture is highly dependent on conditions such as time, temperature, and the concentration of chloride ions. wikipedia.org

The hydrolysis of the [RhCl₆]³⁻ ion proceeds through a sequence of slow, stepwise reactions where chloride ligands are sequentially replaced by water molecules. wikipedia.org This can be represented by the general equation:

[RhClₓ(H₂O)₆₋ₓ]³⁻ˣ + H₂O ⇌ [RhClₓ₋₁(H₂O)₇₋ₓ]⁴⁻ˣ + Cl⁻

In dilute aqueous solutions, ammonium (B1175870) hexachlororhodate(III) undergoes partial hydrolysis to form the aquapentachlororhodate(III) ion, [RhCl₅(H₂O)]²⁻. rsc.org Further aquation steps continue to occur, leading to a distribution of various chloro-aqua complexes. wikipedia.org The initial substitution steps involving the replacement of the first few chloride ligands in [RhCl₆]³⁻ are known to be faster than the subsequent steps. nih.gov

For octahedral d⁶ complexes like Rh(III), ligand substitution reactions are generally understood to proceed via a dissociative (SN1-type) mechanism. scribd.comualberta.ca This pathway involves a slow, rate-determining step where a rhodium-chloride bond breaks to form a five-coordinate intermediate. This intermediate is then rapidly attacked by a water molecule to form the aquated product. scribd.com The kinetic inertness of Rh(III) means these reactions are typically slow compared to many other transition metal complexes.

Table 1: Stepwise Hydrolysis Products of [RhCl₆]³⁻ This table outlines the sequential products formed as hydrolysis of the hexachlororhodate(III) anion proceeds. Each step involves the replacement of one chloride ligand with a water molecule.

| Step | Starting Complex | Product Complex |

| 1 | [RhCl₆]³⁻ | [RhCl₅(H₂O)]²⁻ |

| 2 | [RhCl₅(H₂O)]²⁻ | [RhCl₄(H₂O)₂]⁻ |

| 3 | [RhCl₄(H₂O)₂]⁻ | [RhCl₃(H₂O)₃] |

| 4 | [RhCl₃(H₂O)₃] | [RhCl₂(H₂O)₄]⁺ |

| 5 | [RhCl(H₂O)₅]²⁺ | [Rh(H₂O)₆]³⁺ |

| 6 | [RhCl₂(H₂O)₄]⁺ | [RhCl(H₂O)₅]²⁺ |

Note: Geometric isomers (e.g., cis/trans, fac/mer) exist for species with two or more of each ligand. wikipedia.org

Aquation and anation are reversible processes that describe the interchange of anionic ligands and water molecules in the coordination sphere of a metal ion. scribd.com

Aquation (Acid Hydrolysis): The forward reaction, where a coordinated ligand (in this case, Cl⁻) is replaced by a water molecule. scribd.com

Anation: The reverse reaction, where an anion from the solution replaces a coordinated water molecule. scribd.com

The general equilibrium can be written as: [RhClₓ(H₂O)₆₋ₓ]³⁻ˣ + H₂O ⇌ [RhClₓ₋₁(H₂O)₇₋ₓ]⁴⁻ˣ + Cl⁻ (Anation ←) (Aquation →)

The mechanism for anation is generally considered the microscopic reverse of aquation, proceeding through the same dissociative intermediate. scribd.comualberta.ca In this pathway, a coordinated water molecule first dissociates from a chloro-aqua rhodium complex. The resulting five-coordinate species is then captured by a chloride ion from the solution. The rate of anation for a given aqua complex is often nearly the same as the rate of water exchange and shows little dependence on the identity of the incoming anion, which is strong evidence for a dissociative mechanism. ualberta.ca

The distribution of species ranges from the fully chlorinated [RhCl₆]³⁻ in concentrated chloride media to the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, in chloride-free acidic solutions. wikipedia.org The intermediate complexes possess varying numbers of chloride and water ligands and can exist as different geometric isomers. wikipedia.org

Table 2: Equilibrium Species in the [RhClₓ(H₂O)₆₋ₓ]³⁻ˣ System This table lists the various chloro-aqua rhodium(III) complexes that have been identified in aqueous solutions. The existence and stability of each species are governed by successive equilibrium constants.

| Formula | Species Name | Geometric Isomers |

| [RhCl₆]³⁻ | Hexachlororhodate(III) | N/A |

| [RhCl₅(H₂O)]²⁻ | Aquapentachlororhodate(III) | N/A |

| [RhCl₄(H₂O)₂]⁻ | Diaquatetrachlororhodate(III) | cis, trans |

| [RhCl₃(H₂O)₃] | Triaquatrichlororhodium(III) | fac, mer |

| [RhCl₂(H₂O)₄]⁺ | Tetraaquadichlororhodium(III) | cis, trans |

| [RhCl(H₂O)₅]²⁺ | Aquapentachlororhodate(III) | N/A |

| [Rh(H₂O)₆]³⁺ | Hexaaquarhodium(III) | N/A |

| Data sourced from reference wikipedia.org. |

The successive formation constants for these species have been calculated, allowing for the prediction of the dominant species under a given set of conditions. acs.org

Ligand Substitution Kinetics

Beyond hydrolysis, the chloro-aqua rhodium(III) species can undergo further ligand substitution reactions with other nucleophiles, such as ammonia (B1221849). These reactions are also typically slow and allow for the isolation of various intermediate complexes.

The substitution of chloride ligands in [RhCl₆]³⁻ by ammonia (to form ammine complexes) is a stepwise process that can be controlled by reaction conditions. nih.gov The reaction of [RhCl₆]³⁻ with ammonia leads to the sequential formation of various rhodium(III) chloroamines. nih.gov The general reaction is:

[RhClₓ(NH₃)₆₋ₓ]³⁻ˣ + NH₃ → [RhClₓ₋₁(NH₃)₇₋ₓ]⁴⁻ˣ + Cl⁻

The substitution process is kinetically controlled. The first product to form is typically (NH₄)₂[Rh(NH₃)Cl₅]. nih.gov As the reaction proceeds, more chloride ligands are replaced. However, the substitution becomes progressively more difficult. The complex [Rh(NH₃)₅Cl]²⁺ is particularly stable, and the replacement of the final chloride ligand to form [Rh(NH₃)₆]³⁺ requires harsh conditions, such as the use of an autoclave with concentrated ammonia. nih.gov This highlights the kinetic inertness of the Rh-Cl bond in a highly amminated, positively charged complex.

The mechanism of substitution is influenced by the trans-effect. The chloride ligand has a stronger trans-directing influence than ammonia. nih.gov This means that in a complex containing both ligands, the ligand positioned trans to a chloride is more labile. This effect dictates the stereochemistry of the substitution products, often leading to the formation of cis isomers. nih.gov

The rate and outcome of ligand substitution reactions involving the hexachlororhodate(III) ion are highly sensitive to the pH and the concentration of free chloride ions in the solution.

Influence of pH: The pH of the solution has a profound effect on reactivity. nih.govresearchgate.net In the case of ammine ligand substitution, pH controls the availability of the nucleophile, ammonia (NH₃). In acidic solutions, ammonia exists as the ammonium ion (NH₄⁺), which is not nucleophilic. As the pH increases into the neutral and basic ranges, the concentration of free NH₃ increases, accelerating the rate of substitution. nih.gov For example, (NH₄)₂[Rh(NH₃)Cl₅] is the primary product at neutral pH, while more substituted species like [Rh(NH₃)₅Cl]Cl₂ are isolated from more basic media (pH ~8.2). nih.gov However, at very high pH, the reactivity can decrease due to the precipitation of rhodium(III) hydroxide, Rh(OH)₃. researchgate.net

Influence of Chloride Concentration: The concentration of chloride ions directly impacts the initial hydrolysis equilibrium, as dictated by Le Chatelier's principle. High concentrations of Cl⁻ suppress hydrolysis, maintaining the rhodium predominantly as the [RhCl₆]³⁻ species. wikipedia.org This prevents the formation of more reactive chloro-aqua intermediates. Conversely, in solutions with low chloride concentration, aquation is favored, generating species like [RhCl₅(H₂O)]²⁻ and [RhCl₄(H₂O)₂]⁻. These aquated complexes are generally more susceptible to substitution by other ligands than the fully chlorinated anion because the Rh-OH₂ bond is typically more labile than the Rh-Cl bond. Therefore, controlling the chloride concentration is a key strategy for managing the reactivity and substitution pathways of the complex.

Table 3: Summary of Influencing Factors on Reactivity This table summarizes how pH and chloride concentration affect the key reactions of the hexachlororhodate(III) system.

| Factor | Influence on Hydrolysis (Aquation) | Influence on Ammine Substitution |

| Increasing pH | Can promote formation of hydroxo-species at high pH. researchgate.net | Increases rate by increasing concentration of nucleophilic NH₃. nih.gov |

| Decreasing pH | Favors aquated species over hydroxo-species. | Decreases rate by protonating NH₃ to non-nucleophilic NH₄⁺. nih.gov |

| Increasing [Cl⁻] | Suppresses aquation, favors [RhCl₆]³⁻. wikipedia.org | Decreases overall rate by inhibiting formation of more reactive aqua-intermediates. |

| Decreasing [Cl⁻] | Promotes aquation, favors [RhClₓ(H₂O)₆₋ₓ]³⁻ˣ species. wikipedia.org | Increases overall rate by allowing formation of more reactive aqua-intermediates. |

Redox Reactivity and Oxidation State Transformations

The hexachlororhodate(III) anion, [RhCl₆]³⁻, the central component of Ammonium hexachlororhodate(III) trihydrate, is characterized by a rhodium center in the +3 oxidation state. This d⁶ metal center renders the complex kinetically inert and thermodynamically stable under ambient conditions. However, the rhodium center can be induced to change its oxidation state through various redox reactions, which are fundamental to its application in catalysis and materials synthesis. The redox chemistry of the [RhCl₆]³⁻ anion primarily revolves around the reduction to lower oxidation states, most notably Rh(I) and Rh(0), although oxidation to higher states is less common.

The reduction of rhodium(III) to rhodium(I) is a particularly significant transformation, as Rh(I) complexes are highly active catalysts for a wide range of organic reactions, including hydrogenation, hydroformylation, and carbonylation. wikipedia.org A variety of reducing agents can effect this transformation. For instance, in alcoholic solutions, alcohols themselves can serve as the reductant, particularly in the presence of ligands such as pyridine (B92270). epfl.ch Carbon monoxide is also a well-established reducing agent for rhodium(III) chloride solutions, leading to the formation of Rh(I) carbonyl complexes like the dicarbonyldichloridorhodate(I) anion, [RhCl₂(CO)₂]⁻. wikipedia.org Stronger reducing agents, such as zinc metal, can be employed to reduce Rh(III) ammine complexes to their corresponding Rh(I) hydride species. wikipedia.orgepfl.ch

Further reduction to the metallic state, Rh(0), can also be achieved. For example, the carbonylation of rhodium(III) chloride in the presence of a reductant like sodium citrate (B86180) can lead to the formation of rhodium carbonyl clusters, such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), which features rhodium in the 0 oxidation state. wikipedia.org

While reduction is the more prevalent redox pathway, oxidation of the Rh(III) center can occur under specific conditions. For instance, the oxidation of an aqueous ethanolic solution of rhodium(III) chloride in the presence of pyridine by air (O₂) can yield a blue, paramagnetic, oxygen-bridged dinuclear complex, [Cl(py)₄Rh-O₂-Rh(py)₄Cl]⁵⁺, where the rhodium centers remain formally in the +3 oxidation state but are part of a complex redox-active system with the dioxygen ligand. epfl.ch

The electrochemical properties of rhodium(III) complexes have been investigated to quantify their redox behavior. The reduction potential of the Rh(III)/Rh(I) couple is significantly influenced by the nature of the ligands coordinated to the rhodium center. nih.gov For the hexachlororhodate(III) anion, the redox processes are central to its use as a precursor for electrocatalysts and in the synthesis of rhodium nanoparticles.

The following table summarizes key redox reactions involving the hexachlororhodate(III) anion or its parent compound, rhodium(III) chloride, highlighting the transformation of the rhodium oxidation state.

| Reactant(s) | Reducing/Oxidizing Agent & Conditions | Product(s) | Rhodium Oxidation State Change | Reference(s) |

| RhCl₃(H₂O)₃ in methanol (B129727) | Carbon monoxide (1 bar) | [RhCl₂(CO)₂]⁻ | +3 → +1 | wikipedia.org |

| RhCl₃(H₂O)₃, Pyridine (py) | Ethanol (boiling) | trans-[RhCl₂(py)₄]Cl | +3 → +1 (inferred from product) | epfl.ch |

| [RhCl(NH₃)₅]²⁺ | Zinc metal, followed by sulfate (B86663) addition | [HRh(NH₃)₅]SO₄ | +3 → +1 | wikipedia.orgepfl.ch |

| RhCl₃(H₂O)₃ | Carbon monoxide, Sodium citrate | Rh₄(CO)₁₂ | +3 → 0 | wikipedia.org |

| RhCl₃(H₂O)₃, Pyridine (py) | Air (O₂) in aqueous ethanol | [Cl(py)₄Rh-O₂-Rh(py)₄Cl]⁵⁺ | +3 → +3 (in a dioxygen complex) | epfl.ch |

| RhCl₃ | Ethylene (C₂H₄) | [(C₂H₄)₂Rh(μ−Cl)]₂ | +3 → +1 | wikipedia.org |

| RhCl₃ | 1,5-Cyclooctadiene | [(C₈H₁₂)₂Rh(μ−Cl)]₂ | +3 → +1 | wikipedia.org |

Catalytic Applications in Organic and Inorganic Synthesis

Precursor in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Ammonium (B1175870) hexachlororhodate(III) trihydrate is a valuable starting material for the generation of soluble rhodium complexes that catalyze a variety of transformations with high efficiency and selectivity.

Hydrogenation Reactions

Rhodium complexes are renowned for their exceptional catalytic activity in hydrogenation reactions, the addition of hydrogen across a double or triple bond. While specific studies detailing the direct use of ammonium hexachlororhodate(III) trihydrate to generate hydrogenation catalysts are not extensively documented in readily available literature, the fundamental chemistry of rhodium(III) precursors points to its potential in this area. Rhodium(III) compounds are routinely reduced in situ to form active rhodium(I) or rhodium(0) species, which are key to many catalytic hydrogenation cycles.

For instance, the preparation of highly active rhodium-based hydrogenation catalysts often involves the reduction of a rhodium(III) salt in the presence of appropriate ligands. An adaptive rhodium-based system has been developed for the controlled hydrogenation of nitroarenes, highlighting the versatility of rhodium catalysts. nih.gov This system can selectively yield either anilines or hydroxylamines by adjusting reaction conditions. nih.gov The synthesis of such catalysts could potentially start from this compound, which would be converted to the active catalytic species.

The table below illustrates the types of hydrogenation reactions where rhodium catalysts, potentially derived from precursors like this compound, are employed.

| Substrate Type | Product Type | Catalyst System (General) |

| Alkenes | Alkanes | Rh(I) or Rh(III) precursor + Ligands |

| Alkynes | Alkenes/Alkanes | Rh(I) or Rh(III) precursor + Ligands |

| Nitroarenes | Anilines/Hydroxylamines | Adaptive Rhodium Catalyst |

| Ketones/Aldehydes | Alcohols | Rhodium-phosphine complexes |

Hydroformylation Processes

Hydroformylation, or the oxo process, is a large-scale industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom to an alkene to produce aldehydes. These aldehydes are crucial intermediates for the synthesis of alcohols, carboxylic acids, and other valuable chemicals. Rhodium-based catalysts are highly favored for this process due to their high activity and selectivity under milder conditions compared to cobalt catalysts. illinois.edu

A key piece of evidence for the role of this compound in this field comes from patent literature. A European patent (EP1503977B1) explicitly lists "trisammonium hexachlororhodate (III)" as a suitable rhodium source for the preparation of catalysts for the hydroformylation of olefins. google.com The patent describes a process for preparing aldehydes and alcohols via rhodium-catalyzed hydroformylation, where the rhodium catalyst is prepared from various precursors, including ammonium hexachlororhodate(III). google.com

The general mechanism for rhodium-catalyzed hydroformylation involves the formation of a rhodium-hydrido-carbonyl complex as the active species. This can be generated from a rhodium(III) precursor like ammonium hexachlororhodate(III) through reduction and ligand exchange in the presence of syngas (a mixture of carbon monoxide and hydrogen) and appropriate ligands, typically phosphines or phosphites.

The following table summarizes key aspects of rhodium-catalyzed hydroformylation where this compound can serve as a precursor.

| Aspect | Description |

| Catalyst Precursor | Trisammonium hexachlororhodate (III) google.com |

| Active Species | Rhodium-hydrido-carbonyl complexes |

| Reactants | Alkenes, Carbon Monoxide (CO), Hydrogen (H₂) |

| Products | Aldehydes (linear and branched isomers) |

| Industrial Importance | Production of plasticizers, solvents, and detergents |

Other Organic Transformations

The utility of this compound as a catalyst precursor extends beyond hydrogenation and hydroformylation to a range of other important organic transformations. The rhodium catalysts derived from it can facilitate carbon-carbon and carbon-heteroatom bond formations, often with high levels of chemo-, regio-, and stereoselectivity.

C-H Activation: A significant area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. Rhodium catalysts are at the forefront of this field. nih.govsigmaaldrich.com Rhodium(III) complexes, which can be generated from precursors like ammonium hexachlororhodate(III), are known to catalyze the oxidative coupling of arenes with alkenes and alkynes. nih.gov The mechanism often involves the coordination of a directing group to the rhodium center, followed by C-H bond activation to form a rhodacycle intermediate. nih.gov This intermediate can then react with a coupling partner to form the desired product.

Asymmetric Synthesis: The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry. Chiral rhodium catalysts are widely used for various asymmetric transformations. While specific examples starting directly from this compound are not prevalent in the literature, it serves as a fundamental source of rhodium for the synthesis of these sophisticated catalysts. For example, chiral bifunctional thiourea-ammonium salts have been used in catalytic asymmetric synthesis, showcasing the broader role of ammonium salts in catalysis. nih.gov Rhodium complexes with chiral ligands are employed in asymmetric hydrogenations, hydroformylations, and other addition reactions. youtube.com

The table below provides examples of other organic transformations where rhodium catalysts, potentially derived from this compound, are utilized.

| Transformation | Catalyst Type (General) | Application |

| C-H Functionalization | Rh(III) complexes | Direct arylation and alkenylation of arenes nih.gov |

| Asymmetric Hydrogenation | Chiral Rh-phosphine complexes | Synthesis of chiral pharmaceuticals and fine chemicals youtube.com |

| Isomerization of Alkenes | Rhodium complexes | Synthesis of specific alkene isomers |

| Cycloaddition Reactions | Rhodium catalysts | Construction of cyclic and polycyclic frameworks |

Catalytic Activity in Oxidation Reactions

While rhodium is more commonly associated with reductive and coupling reactions, rhodium complexes also exhibit catalytic activity in oxidation reactions. The ability of rhodium to access multiple oxidation states is key to its function in these transformations.

Oxidation of Organic Substrates

Ammonium hexachlororhodate(III) itself is a rhodium(III) compound and can act as a precursor to catalytically active species for the oxidation of various organic substrates. Although less common than palladium or ruthenium catalysts in this context, rhodium catalysts have been shown to be effective in certain oxidation processes. nih.gov

Oxidation of Alkenes: The oxidation of alkenes can lead to a variety of valuable products, including epoxides, aldehydes, ketones, and diols. While direct use of ammonium hexachlororhodate(III) is not widely reported, related ruthenium(III) complexes, which share some chemical similarities, have been studied for the catalytic oxidation of alkenes. cityu.edu.hk These studies suggest that a high-valent metal-oxo species is the active oxidant. cityu.edu.hk It is plausible that rhodium(III) from ammonium hexachlororhodate(III) could be oxidized in situ to form a similar reactive intermediate.

Oxidation of Alcohols: The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Catalytic methods using environmentally benign oxidants are highly sought after. While there is extensive research on alcohol oxidation using other metals, rhodium-catalyzed systems are also known. For instance, the aerobic oxidation of primary alcohols to aldehydes has been achieved using a copper(II)-radical catalyst, demonstrating the feasibility of using air as the terminal oxidant. nih.gov Similar principles could be applied to rhodium-based systems derived from ammonium hexachlororhodate(III).

The table below summarizes the potential applications of catalysts derived from this compound in oxidation reactions.

| Substrate | Product | Potential Oxidant |

| Alkenes | Epoxides, Aldehydes, Ketones | Peroxides, Molecular Oxygen |

| Alcohols (Primary) | Aldehydes | Peroxides, Molecular Oxygen |

| Alcohols (Secondary) | Ketones | Peroxides, Molecular Oxygen |

Mechanistic Insights into Rhodium-Catalyzed Oxidation

The mechanism of rhodium-catalyzed oxidation reactions is generally believed to proceed through the formation of a high-valent rhodium-oxo species. This highly reactive intermediate is capable of transferring an oxygen atom to the substrate.

The catalytic cycle can be generalized as follows:

Activation of the Precursor: The rhodium(III) precursor, derived from this compound, reacts with an oxidant (e.g., a peroxide or molecular oxygen in the presence of a co-catalyst) to form a high-valent rhodium-oxo species, likely a Rh(V)=O complex.

Oxygen Atom Transfer: The rhodium-oxo species interacts with the organic substrate. In the case of an alkene, this can lead to the formation of an epoxide or, after rearrangement, a carbonyl compound. For an alcohol, the reaction typically involves hydride abstraction or a concerted pathway to yield the corresponding aldehyde or ketone.

Catalyst Regeneration: After transferring the oxygen atom, the rhodium species is in a lower oxidation state (e.g., Rh(III)). It is then re-oxidized by the terminal oxidant to regenerate the active Rh(V)=O species, thus completing the catalytic cycle.

It is important to note that the specific mechanistic details can vary significantly depending on the substrate, the oxidant, the ligands on the rhodium center, and the reaction conditions. For example, in some cases, the reaction may proceed via a radical pathway.

Electrocatalytic Processes

This compound serves as a crucial precursor for the synthesis of various rhodium-based materials that exhibit significant electrocatalytic activity. chemimpex.com These materials, including nanoparticles, alloys, and complexes, are at the forefront of research in energy conversion and electrochemical sensing technologies. The electrocatalytic applications of materials derived from this rhodium precursor are primarily centered on their roles in fuel cells and electrochemical sensors, where they facilitate critical electron transfer processes.

Application in Fuel Cells and Electrochemical Sensors

Rhodium-based catalysts, synthesized from precursors like this compound, have demonstrated considerable promise in the demanding environments of fuel cells. These catalysts are particularly noted for their application in systems that require tolerance to poisoning, such as in direct methanol (B129727) fuel cells (DMFCs) and hydrogen-bromine (H₂-Br₂) fuel cells. For instance, rhodium sulfide (B99878) (RhₓSᵧ/C) catalysts have been shown to be highly active and stable for the hydrogen evolution reaction (HER) and hydrogen oxidation reaction (HOR) in bromine- and hydrobromic acid-containing solutions, offering a platinum-free alternative that is resistant to bromine poisoning.

In the realm of polymer electrolyte membrane fuel cells (PEMFCs), rhodium's stability is a key attribute. Studies on rhodium-platinum (Rh@Pt) core-shell nanoparticles have highlighted their potential as durable anode catalysts. These materials are being explored for their stability under the operating conditions of PEMFCs, with research indicating that a primary degradation mechanism is the physical detachment of the nanoparticle from its carbon support rather than the dissolution of the rhodium core. This suggests a high degree of electrochemical stability for rhodium-based core materials in fuel cell applications. Furthermore, mesoporous metallic rhodium nanoparticles have shown enhanced electrocatalytic activity for the oxidation of methanol, a key reaction in DMFCs.

In the field of electrochemical sensors, rhodium-modified electrodes are utilized for the detection of a wide array of analytes. The catalytic properties of rhodium nanoparticles enhance the sensitivity and selectivity of these sensors. For example, rhodium nanoparticles have been integrated into biosensors for the detection of glucose. In these sensors, the high surface area and catalytic activity of the rhodium nanoparticles facilitate the electrochemical detection of hydrogen peroxide, which is produced by the enzymatic reaction of glucose oxidase with glucose.

Another innovative application is the use of rhodium(III) ion-imprinted polymers (IIPs) for the selective detection of rhodium ions. In these sensors, a carbon paste electrode is modified with an IIP synthesized around a Rh(III) template, creating specific recognition sites for rhodium ions. This approach allows for the trace determination of rhodium in various samples. Additionally, porous rhodium nanoplates have been employed to amplify the electrochemical signal in biosensors for the detection of thyroxine, a thyroid hormone. The high surface area of the nanoplates enhances the immobilization of bioreceptors and improves the sensitivity of the sensor.

Interactive Data Table: Applications of Rhodium-Based Electrocatalysts

| Application Area | Specific Use | Rhodium Material | Key Findings |

| Fuel Cells | H₂-Br₂ Fuel Cells | Rhodium Sulfide (RhₓSᵧ/C) | High activity and stability in Br₂/HBr solution; bromine-tolerant alternative to platinum. |

| PEMFCs | Rhodium-Platinum (Rh@Pt) Core-Shell Nanoparticles | High electrochemical stability; degradation primarily through particle detachment, not dissolution. | |

| DMFCs | Mesoporous Rhodium Nanoparticles | Enhanced electrocatalytic oxidation of methanol compared to commercial rhodium catalysts. | |

| Electrochemical Sensors | Glucose Biosensors | Rhodium Nanoparticles | Provides a large surface area and numerous active sites, enhancing electrocatalytic activity for H₂O₂ detection. |

| Rhodium Ion Detection | Rhodium(III) Ion-Imprinted Polymer (IIP) | Creates selective recognition sites for the trace determination of rhodium ions. | |

| Thyroxine Biosensors | Porous Rhodium Nanoplates | Amplifies the electrochemical signal and increases the electrode surface area for enhanced sensitivity. |

Electron Transfer Facilitation Mechanisms

The electrocatalytic activity of rhodium-based materials is fundamentally linked to their ability to facilitate electron transfer reactions. The mechanism of this facilitation often involves the cycling of rhodium between different oxidation states, typically Rh(III) and Rh(I), at the electrode surface. This redox cycling allows the rhodium catalyst to act as an electron mediator, shuttling electrons between the electrode and the target analyte.

In the context of the hydrogen evolution reaction (HER), the mechanism on rhodium nanoparticle surfaces is often described by the Volmer-Heyrovsky or Volmer-Tafel pathways. In acidic media, the Volmer step involves the adsorption of a proton onto the rhodium surface with the transfer of an electron to form an adsorbed hydrogen atom (H_ads). This is followed by either the Heyrovsky step, where another proton and electron react with the H_ads to form H₂, or the Tafel step, where two H_ads combine to form H₂. The specific pathway and rate-determining step can depend on the catalyst's morphology and the reaction conditions.

For the electro-oxidation of fuels like methanol in DMFCs, the mechanism on rhodium-containing catalysts involves the adsorption of methanol onto the catalyst surface, followed by a series of dehydrogenation steps to form intermediates such as adsorbed carbon monoxide (CO_ads). The rhodium, often in conjunction with another metal like platinum, facilitates the oxidative removal of these intermediates at lower potentials than on pure platinum, thus enhancing the catalyst's tolerance to CO poisoning. This is achieved through the bifunctional mechanism, where rhodium can help to activate water to form hydroxyl species (OH_ads) at lower potentials, which then react with adjacent CO_ads to form CO₂.

In electrochemical sensors, the electron transfer mechanism depends on the specific analyte and sensor design. For enzymatic biosensors, the rhodium nanoparticles act as an efficient transducer of the biological recognition event into an electrical signal. They provide a high surface area for enzyme immobilization and can facilitate the direct electron transfer between the enzyme's active site and the electrode, or more commonly, they catalyze the oxidation or reduction of a product of the enzymatic reaction, such as H₂O₂.

For non-enzymatic sensors, the analyte directly interacts with the surface of the rhodium-modified electrode. The detection is based on the electrocatalytic oxidation or reduction of the analyte at the rhodium surface, which results in a measurable current. The high catalytic activity of rhodium lowers the overpotential required for these reactions, leading to improved sensitivity and selectivity.

The electron transfer properties of rhodium complexes in solution are also a subject of study to understand these heterogeneous processes. For instance, the reduction of Rh(III) complexes to Rh(I) species has been well-documented. These Rh(I) species are often key intermediates in catalytic cycles, capable of undergoing oxidative addition or reacting with protons to form rhodium-hydride species, which are central to hydrogenation and hydrogen evolution reactions. The stability of these different oxidation states is influenced by the ligands coordinated to the rhodium center, which in turn affects the thermodynamics and kinetics of the electron transfer processes.

Interactive Data Table: Electron Transfer Mechanisms of Rhodium Electrocatalysts

| Process | Rhodium Species | Key Mechanistic Steps | Role of Rhodium |

| Hydrogen Evolution Reaction (HER) | Rhodium Nanoparticles | Volmer: H⁺ + e⁻ + Rh → Rh-H_adsHeyrovsky: Rh-H_ads + H⁺ + e⁻ → Rh + H₂Tafel: 2 Rh-H_ads → 2 Rh + H₂ | Provides active sites for proton adsorption and facilitates electron transfer to form adsorbed hydrogen and subsequently H₂ gas. |

| Methanol Oxidation | Rhodium-Platinum Alloys | CH₃OH adsorption and dehydrogenation.Formation of OH_ads on Rh sites.Oxidative removal of CO_ads by OH_ads. | Acts as a co-catalyst to mitigate CO poisoning by facilitating the oxidation of adsorbed intermediates at lower potentials. |

| Enzymatic Biosensing | Rhodium Nanoparticles | Facilitates electron transfer from the redox center of an enzyme or catalyzes the electrochemical reaction of an enzymatic product (e.g., H₂O₂). | Enhances the electrochemical signal and acts as an efficient transducer of the biological recognition event. |

| Redox Mediation in Complexes | Rh(III)/Rh(I) Complexes | Rh(III) + 2e⁻ → Rh(I)Rh(I) + H⁺ → Rh(III)-H⁻ | Cycles between oxidation states to mediate electron transfer between the electrode and the substrate. |

Advanced Materials Science Applications

Precursor for Rhodium Nanomaterial Synthesis

Ammonium (B1175870) hexachlororhodate(III) trihydrate is a key starting material for the synthesis of rhodium nanomaterials, including nanoparticles and nanoclusters. The ability to produce rhodium nanostructures with controlled size and morphology is crucial for their application in catalysis, electronics, and medicine.

Formation of Rhodium Nanoparticles and Nanoclusters

The synthesis of rhodium nanoparticles from ammonium hexachlororhodate(III) trihydrate typically involves the reduction of the Rh(III) ions in solution. Various reducing agents and stabilizing agents can be employed to control the nucleation and growth of the nanoparticles. For instance, in a typical synthesis, an aqueous solution of this compound is treated with a reducing agent such as sodium borohydride (B1222165) or a polyol in the presence of a capping agent like polyvinylpyrrolidone (B124986) (PVP) or a thiol. The capping agent adsorbs to the surface of the forming nanoparticles, preventing their aggregation and controlling their final size.

The formation of rhodium nanoclusters, which are aggregates of a few to several hundred atoms, can also be achieved using this precursor. These nanoclusters often exhibit unique catalytic and electronic properties that differ from their larger nanoparticle counterparts. The precise control over reaction conditions such as temperature, pH, and reactant concentrations allows for the tuning of the size of the resulting rhodium nanoparticles and nanoclusters, typically in the range of 1 to 100 nanometers. researchgate.net

Controlled Morphology and Size Synthesis

The morphology, or shape, of rhodium nanocrystals plays a significant role in their catalytic activity and other physical properties. Researchers have developed various strategies to control the morphology of rhodium nanoparticles synthesized from Rh(III) precursors like this compound. google.comacs.org

One effective method for achieving morphological control is through kinetic control of the reaction. nih.gov By manipulating the injection rate of the rhodium precursor solution into the reaction mixture, it is possible to favor the growth of specific crystallographic facets, leading to the formation of nanocrystals with distinct shapes such as cubes, octahedra, and even more complex structures like concave nanocubes and octapods. nih.gov For example, a slow injection rate can promote a layer-by-layer growth mode, which is essential for creating smooth and well-defined surfaces. researchgate.net